molecular formula C12H15NO2 B8739179 1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

Cat. No. B8739179
M. Wt: 205.25 g/mol
InChI Key: JEZCCEOQISLINA-UHFFFAOYSA-N
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Patent
US07427630B2

Procedure details

To a solution of Et3N (156 mL, 1 eq) and 4-methoxy-2-methylaniline (150 g, 1.09 mole) in anh. THF (2.4 L), in a 10 L reaction vessel, at 0° C., under N2, was added dropwise a solution of 4-chlorobutyryl chloride (126 mL, 1 eq) in anh. THF (480 mL). The internal temperature was maintained at circa 10° C. and the reaction mixture was stirred for 1.5 hr. It was cooled down to 0° C. and KOt-Bu 1M/THF (2.64 L, 2.4 eq) was added dropwise over a period of 1.5 hr, keeping the internal temperature <10° C. The reaction mixture was stirred at that temperature for 30 min. Water (1.5 L) was then added slowly (20 min) and the phases were separated. The organic layer was treated with conc. HCl (250 mL) and water (1.26 L) and the phases were separated. The combined aqueous layers were extracted with EtOAc (2.6 L) and the combined organic layers were washed with brine (2 L). The solvent was evaporated and the residue purified by flash chromatography (Biotage 150, EtOAc/cHex 8:2) to give the title compound as a pale brown solid (206 g, 92%).
Name
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.64 L
Type
solvent
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([CH3:17])[CH:11]=1.Cl[CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23].CC([O-])(C)C.[K+]>C1COCC1.O>[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([N:14]2[CH2:19][CH2:20][CH2:21][C:22]2=[O:23])=[C:12]([CH3:17])[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
156 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
150 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
2.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2.64 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was maintained at circa 10° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature <10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at that temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
The organic layer was treated with conc. HCl (250 mL) and water (1.26 L)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with EtOAc (2.6 L)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2 L)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (Biotage 150, EtOAc/cHex 8:2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)N1C(CCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.